1-(2-aminophenyl)-3-(dimethylamino)propan-1-one
Overview
Description
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one is an organic compound that belongs to the class of kynuramine derivatives. It is characterized by the presence of two methyl groups attached to the nitrogen atoms in the kynuramine structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one can be synthesized through several methods. One common approach involves the methylation of kynuramine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted kynuramine derivatives.
Scientific Research Applications
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: Studies have explored its role in modulating biological pathways and its potential as a biomarker.
Medicine: Research is ongoing to investigate its therapeutic potential in treating neurological disorders and other diseases.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and melatonin pathways. By binding to receptors and enzymes involved in these pathways, it can influence various physiological processes.
Comparison with Similar Compounds
Kynuramine: The parent compound of 1-(2-aminophenyl)-3-(dimethylamino)propan-1-one.
N-Methylkynuramine: A related compound with a single methyl group.
Dimethyltryptamine: Another dimethylated compound with distinct biological activities.
Uniqueness: this compound is unique due to its dual methylation, which imparts specific chemical and biological properties. Its ability to modulate neurotransmitter pathways sets it apart from other similar compounds, making it a valuable subject of research in various scientific disciplines.
Properties
IUPAC Name |
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOALLWNHKILPKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235193 | |
Record name | N,N-Dimethylkynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85888-68-2 | |
Record name | N,N-Dimethylkynuramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085888682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylkynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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